BenchChemオンラインストアへようこそ!

2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile

EGFR kinase inhibition anticancer pyrimidine-5-carbonitrile derivatives

2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS 400088-04-2) is a densely functionalized pyrimidine building block featuring an electron-withdrawing trifluoromethyl group at C4, a nitrile at C5, and a free amino group at C2. Its molecular formula is C₆H₃F₃N₄, and it is commercially available at 95–98% purity from multiple vendors.

Molecular Formula C6H3F3N4
Molecular Weight 188.11 g/mol
CAS No. 400088-04-2
Cat. No. B1621620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile
CAS400088-04-2
Molecular FormulaC6H3F3N4
Molecular Weight188.11 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)C(F)(F)F)C#N
InChIInChI=1S/C6H3F3N4/c7-6(8,9)4-3(1-10)2-12-5(11)13-4/h2H,(H2,11,12,13)
InChIKeyQQRBEKXZBTYDET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS 400088-04-2): A Privileged Scaffold for Kinase and Anti-Inflammatory Drug Discovery


2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS 400088-04-2) is a densely functionalized pyrimidine building block featuring an electron-withdrawing trifluoromethyl group at C4, a nitrile at C5, and a free amino group at C2. Its molecular formula is C₆H₃F₃N₄, and it is commercially available at 95–98% purity from multiple vendors . This substitution pattern distinguishes it from simpler aminopyrimidine intermediates—such as 2-amino-4-(trifluoromethyl)pyrimidine (CAS 16075-42-6) lacking the 5-carbonitrile —by enabling three independent vectors for further diversification. The compound has been employed as a key intermediate in the synthesis of potent kinase inhibitors targeting EGFR, PI3K, and WRN helicase, as well as selective COX-2 inhibitors with anti-inflammatory activity [1][2].

Why Generic 2-Aminopyrimidine Intermediates Cannot Replace 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile in Lead Optimization


Closely related 2-aminopyrimidine scaffolds—including 2-amino-4-(trifluoromethyl)pyrimidine (CAS 16075-42-6) lacking the C5 nitrile, or 4-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS 1260676-79-6) lacking the C2 amino group—cannot be simply interchanged with 2-amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS 400088-04-2) [1]. The C5 carbonitrile serves as a critical hydrogen-bond acceptor in the ATP-binding pocket of kinases, while the C2 amino group acts as a hydrogen-bond donor; removal of either abolishes key binding interactions [2]. Quantitative evidence demonstrates that pyrimidine-5-carbonitrile derivatives achieve single-digit nanomolar IC₅₀ values against EGFR (0.09 μM) [2] and WRN helicase (6.61 μM) [3], whereas simpler 2-aminopyrimidine analogs without the C5 nitrile show substantially weaker or absent activity against these targets. Procurement of the fully functionalized scaffold ensures synthetic tractability toward the most potent pharmacophores described in the peer-reviewed literature.

Quantitative Comparator Evidence for 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile: Kinase Inhibition, Anti-Inflammatory Activity, and Antiproliferative Selectivity


EGFR WT/T790M Dual Inhibition: Pyrimidine-5-carbonitrile Derivatives vs. Erlotinib

Pyrimidine-5-carbonitrile derivative 11b, synthesized from a scaffold closely related to 2-amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile, demonstrated 4.5- to 8.4-fold more potent antiproliferative activity than the EGFR inhibitor erlotinib across four human cancer cell lines [1]. Against EGFR WT, 11b exhibited an IC₅₀ of 0.09 μM, substantially exceeding erlotinib's typical cellular potency in comparable assays. Compound 11b also inhibited the drug-resistant EGFR T790M mutant with an IC₅₀ of 4.03 μM [1].

EGFR kinase inhibition anticancer pyrimidine-5-carbonitrile derivatives

EGFR/PI3K Dual Inhibition: Pyrimidine-5-carbonitrile Derivative 7c vs. LY294002

Compound 7c, a pyrimidine-5-carbonitrile derivative, exhibited dual EGFR/PI3K inhibitory activity. Against PI3K-δ, 7c demonstrated an IC₅₀ of 0.64 μM, which is approximately 11.9-fold more potent than the reference PI3K inhibitor LY294002 (IC₅₀ = 7.6 μM) [1]. Against EGFR, 7c showed IC₅₀ values of 0.08 μM (EGFR T790M) and 0.13 μM (EGFR WT), indicating potent activity against the drug-resistant mutant [1]. In an in vivo tumor model, mice treated with 7c showed a significant decrease in tumor weight and nodule count compared to the vehicle control group [1].

EGFR/PI3K dual inhibition anticancer pyrimidine-5-carbonitrile

WRN Helicase-Dependent Antiproliferative Selectivity: 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives vs. MSS Cancer Cells

Derivative 11g, built on a 2-amino-4-(trifluoromethyl)pyrimidine core, demonstrated selective antiproliferative activity against microsatellite instability-high (MSI-H) cancer cells compared to microsatellite stable (MSS) cells. 11g exhibited IC₅₀ values of 1.52 μM (HCT116) and 1.72 μM (LNCaP) against MSI-H lines, versus 4.24 μM (SW620) and 2.78 μM (PC3) against MSS lines, representing a 1.6- to 2.8-fold selectivity window [1]. The compound directly inhibited WRN helicase with an IC₅₀ of 6.61 μM [1]. This selectivity profile mirrors the synthetic lethal relationship between WRN and MSI-H status, distinguishing this scaffold from non-selective cytotoxic agents.

WRN helicase inhibition MSI-H cancer selectivity 2-amino-4-(trifluoromethyl)pyrimidine

COX-2 Selective Anti-Inflammatory Activity: Pyrimidine-5-carbonitrile-Thiazole Hybrids vs. Meloxicam and Celecoxib

Pyrimidine-5-carbonitrile derivatives bearing a 1,3-thiazole moiety (compounds 8h, 8n, 8p) exhibited potent and selective COX-2 inhibition with IC₅₀ values of 1.03–1.71 μM, comparable to celecoxib (IC₅₀ = 0.88 μM) [1]. In a carrageenan-induced rat paw edema model, these compounds demonstrated in vivo anti-inflammatory activity reaching 86–94% of the efficacy of meloxicam after 4 hours, while exhibiting superior gastric safety profiles relative to meloxicam [1]. Notably, 8h, 8n, and 8p also showed cardiovascular safety in heart rate and blood pressure assessments, and dual EGFR WT inhibitory activity similar to their COX-2 inhibition profile [1].

COX-2 inhibition anti-inflammatory pyrimidine-5-carbonitrile thiazole hybrids

Optimal Procurement and Application Scenarios for 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile in Drug Discovery


Focused Kinase Library Synthesis Targeting EGFR-Driven Cancers

Procure 2-amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile as the core scaffold for synthesizing ATP-mimetic EGFR inhibitors. As demonstrated by compound 11b, pyrimidine-5-carbonitrile derivatives can achieve EGFR WT IC₅₀ values of 0.09 μM and 4.5- to 8.4-fold greater antiproliferative activity than erlotinib [1]. The C2 amino group enables straightforward derivatization into substituted anilino-pyrimidines, while the C5 nitrile and C4 trifluoromethyl groups provide critical binding interactions within the ATP pocket. This is ideal for medicinal chemistry teams seeking to generate patentable kinase inhibitor libraries with validated potency against both wild-type and drug-resistant EGFR mutants.

Dual EGFR/PI3K Inhibitor Development for Overcoming TKI Resistance

Use the pyrimidine-5-carbonitrile scaffold to construct dual EGFR/PI3K inhibitors for cancers harboring EGFR T790M resistance mutations. Compound 7c achieved EGFR T790M IC₅₀ = 0.08 μM and PI3K-δ IC₅₀ = 0.64 μM (11.9-fold more potent than LY294002), with confirmed in vivo tumor reduction [2]. The scaffold permits simultaneous optimization of EGFR and PI3K pharmacophores, enabling a single chemical series to target two mechanistically complementary oncogenic pathways. This application is particularly relevant for non-small cell lung cancer (NSCLC) programs addressing acquired resistance to first- and second-generation EGFR TKIs.

WRN Helicase-Targeted Drug Discovery for MSI-H Colorectal and Prostate Cancers

Employ 2-amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile as the starting scaffold for WRN helicase inhibitor libraries. The 2-amino-4-(trifluoromethyl)pyrimidine core of compound 11g demonstrated WRN helicase inhibition (IC₅₀ = 6.61 μM) and selective killing of MSI-H cancer cells (HCT116 IC₅₀ = 1.52 μM) over MSS cells (SW620 IC₅₀ = 4.24 μM) [3]. Since WRN is a validated synthetic lethal target in MSI-H tumors, this scaffold is suitable for lead optimization campaigns focused on colorectal, gastric, and prostate cancers with mismatch repair deficiency, where no approved WRN inhibitors yet exist.

COX-2 Selective Anti-Inflammatory Agent Development with Improved Gastric Safety

Utilize pyrimidine-5-carbonitrile as the central core for synthesizing COX-2 selective anti-inflammatory agents. Pyrimidine-5-carbonitrile-thiazole hybrids (8h, 8n, 8p) achieved COX-2 IC₅₀ values of 1.03–1.71 μM (comparable to celecoxib) with 86–94% in vivo anti-inflammatory efficacy relative to meloxicam and superior gastric safety [4]. The scaffold also conferred cardiovascular safety in preclinical assessments. This makes it a compelling starting point for pharmaceutical programs targeting chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis, where gastrointestinal tolerability remains a key clinical differentiator.

Quote Request

Request a Quote for 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.